

Characterization of 1,1-Dioxothiolane-3-carboxylic Acid: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *1,1-dioxothiolane-3-carboxylic acid*

Cat. No.: *B178652*

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This document provides a comprehensive overview of the analytical methodologies for the structural elucidation and characterization of **1,1-dioxothiolane-3-carboxylic acid**. The protocols detailed herein are designed to ensure accurate and reproducible results for the analysis of this compound, which is of interest in pharmaceutical and chemical research.

Introduction

1,1-Dioxothiolane-3-carboxylic acid, a derivative of sulfolane, possesses a unique chemical structure combining a sulfone group and a carboxylic acid moiety.^[1] This combination of functional groups necessitates a multi-faceted analytical approach for comprehensive characterization. This application note outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques tailored for this purpose.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity and quantifying **1,1-dioxothiolane-3-carboxylic acid**. High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing the compound in its native form, while Gas Chromatography (GC) can be employed after appropriate derivatization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of polar compounds like **1,1-dioxothiolane-3-carboxylic acid**.

Experimental Protocol: HPLC Analysis

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 95:5 v/v).^{[2][3]}
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 210 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 μ m syringe filter before injection.

Quantitative Data Summary: HPLC

Parameter	Value
Retention Time (t_R)	~ 4.5 min
Tailing Factor	< 1.5
Theoretical Plates	> 2000

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, **1,1-dioxothiolane-3-carboxylic acid** requires derivatization prior to GC-MS analysis. Esterification of the carboxylic acid group, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases its volatility.[\[4\]](#) [\[5\]](#)

Experimental Protocol: GC-MS Analysis (with Derivatization)

- Derivatization:
 - To 1 mg of the sample, add 100 μ L of pyridine and 100 μ L of BSTFA.
 - Heat the mixture at 70°C for 30 minutes in a sealed vial.
 - Cool to room temperature before injection.
- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C, hold for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-450.

Quantitative Data Summary: GC-MS of TMS Derivative

Parameter	Value
Retention Time (t _R)	~ 12.8 min
Molecular Ion (M ⁺)	m/z 236
Key Fragment Ions	m/z 221, 147, 117, 73

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of **1,1-dioxothiolane-3-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure.

Experimental Protocol: NMR Analysis

- Instrumentation: 400 MHz NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Sample Concentration: Approximately 10 mg/mL.
- ¹H NMR: Acquire spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire proton-decoupled spectrum.

Quantitative Data Summary: NMR Spectroscopy (in DMSO-d₆)

¹ H NMR	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~12.5	br s	1H		-COOH
~3.6	m	1H		-CH(COOH)-
~3.2-3.4	m	2H		-SO ₂ -CH ₂ -
~2.2-2.4	m	2H		-CH ₂ - CH(COOH)-

¹³ C NMR	Chemical Shift (δ, ppm)	Assignment
~173		-COOH
~55		-SO ₂ -CH ₂ -
~48		-CH(COOH)-
~28		-CH ₂ -CH(COOH)-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: ESI-MS Analysis

- Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode is often suitable for carboxylic acids.[\[11\]](#)
- Solvent: Methanol or acetonitrile/water mixture.
- Sample Preparation: Dissolve the sample in the solvent at a concentration of approximately 10 µg/mL.

Quantitative Data Summary: ESI-MS

Ion	m/z (calculated)	m/z (observed)
[M-H] ⁻	163.0070	~163.0
[M+Na-2H] ⁻	184.9890	~185.0
[M+HCOO] ⁻	209.0125	~209.0

Predicted data from PubChem.[\[12\]](#)

Fragmentation Pattern: In mass spectrometry, carboxylic acids often undergo characteristic fragmentation. For **1,1-dioxothiolane-3-carboxylic acid**, expected fragmentations include the loss of the carboxyl group (-COOH, 45 Da) and water (-H₂O, 18 Da).[\[13\]](#)[\[14\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: ATR-FTIR Analysis

- Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Quantitative Data Summary: FTIR Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2500-3300	Broad	O-H stretch (carboxylic acid dimer)[15]
~1700	Strong	C=O stretch (carboxylic acid)[16][17]
~1300 and ~1120	Strong	Asymmetric and symmetric SO ₂ stretch (sulfone)
~1250	Medium	C-O stretch (carboxylic acid)

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase transitions of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

Experimental Protocol: TGA

- Instrumentation: Thermogravimetric analyzer.
- Sample Pan: Platinum or alumina pan.
- Sample Size: 5-10 mg.
- Atmosphere: Nitrogen, with a flow rate of 20 mL/min.
- Heating Rate: 10 °C/min.
- Temperature Range: 25 °C to 600 °C.

Quantitative Data Summary: TGA

Temperature Range (°C)	Weight Loss (%)	Assignment
200 - 350	> 95%	Decomposition

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled.

Experimental Protocol: DSC

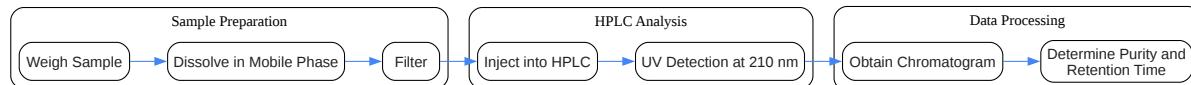
- Instrumentation: Differential scanning calorimeter.
- Sample Pan: Sealed aluminum pan.
- Sample Size: 2-5 mg.
- Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
- Heating Rate: 10 °C/min.
- Temperature Range: 25 °C to 250 °C.

Quantitative Data Summary: DSC

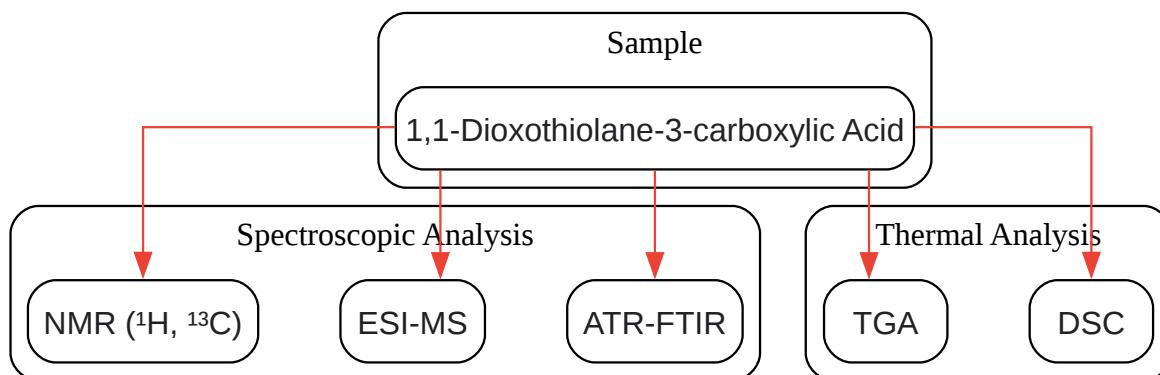
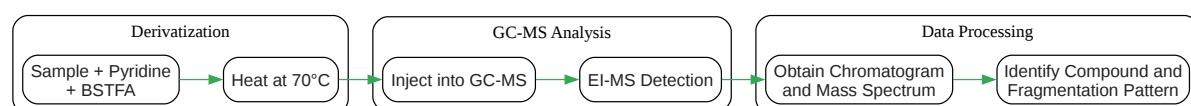
Thermal Event	Onset Temperature (°C)	Peak Temperature (°C)
Melting	~150	~155
Decomposition	> 200	-

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical characterization of **1,1-dioxothiolane-3-carboxylic acid**.

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HPLC Analysis Workflow

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